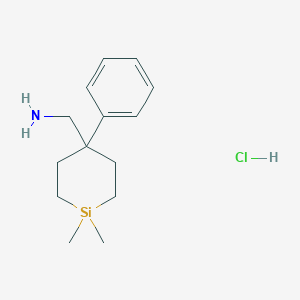

(1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride

Description

(1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine hydrochloride is a silicon-containing organic compound with the molecular formula C₁₄H₂₄ClNSi and a molecular weight of 269.89 g/mol . Its structure features a silinan core (a silicon-containing cyclohexane analog) substituted with a phenyl group and two methyl groups at the 1,1-positions. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. This compound is listed in Enamine Ltd’s Building Blocks Catalogue (2019), indicating its utility in drug discovery .

Properties

IUPAC Name |

(1,1-dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NSi.ClH/c1-16(2)10-8-14(12-15,9-11-16)13-6-4-3-5-7-13;/h3-7H,8-12,15H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYYBJQFIMLYCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCC(CC1)(CN)C2=CC=CC=C2)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClNSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride typically involves the following steps:

Synthetic Routes: The preparation begins with the formation of the silinan ring, which can be achieved through a series of cyclization reactions involving silicon-containing precursors. The phenyl group is then introduced via a Friedel-Crafts alkylation reaction.

Reaction Conditions: The reactions are generally carried out under anhydrous conditions to prevent hydrolysis of the silicon-containing intermediates. Common solvents used include dichloromethane and toluene, with catalysts such as aluminum chloride.

Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity.

Chemical Reactions Analysis

(1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.

Reduction: Reduction reactions can be performed using lithium aluminum hydride, resulting in the formation of silane derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce different alkyl groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., H2O2), reducing agents (e.g., LiAlH4), and alkyl halides for substitution reactions. The reactions are usually conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed include silanol, siloxane, and various substituted amine derivatives.

Scientific Research Applications

(1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of silicon-containing polymers and materials. Its unique structure allows for the development of novel organosilicon compounds.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of (1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The phenyl group enhances its binding affinity to hydrophobic pockets, while the amine group can form hydrogen bonds with target molecules. The silicon atom provides unique electronic properties that can modulate the compound’s reactivity and stability .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Silicon vs. Carbon Cores : The target compound’s silinan core introduces steric and electronic differences compared to purely carbon-based analogs. Silicon’s larger atomic radius and lower electronegativity may enhance lipophilicity and alter receptor binding .

- Substituent Effects : Methoxy groups (e.g., 3c ) improve solubility, while trifluoromethyl groups (e.g., ) increase metabolic stability. Thiadiazole/thiazole heterocycles (e.g., ) contribute to π-π stacking interactions in drug targets.

Biological Activity

(1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride, with the molecular formula C14H24ClNSi and a molecular weight of 269.89 g/mol, is a compound of interest in both chemistry and biology due to its unique structural characteristics and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H24ClNSi

- Molecular Weight : 269.89 g/mol

- CAS Number : 2375269-31-9

The biological activity of (1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows for:

- Hydrophobic Interactions : The phenyl group enhances binding affinity to hydrophobic pockets in target proteins.

- Hydrogen Bonding : The amine group can form hydrogen bonds with specific amino acid residues in proteins.

- Silicon Atom Properties : The silicon atom contributes unique electronic properties that can modulate reactivity and stability.

Biological Activity

Research indicates that (1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride exhibits several biological activities:

Enzyme Interaction

Studies have shown that this compound may interact with various enzymes, potentially acting as an inhibitor or modulator. Specific enzyme targets include:

- Proteases : Potential inhibition leading to altered cellular signaling pathways.

Receptor Binding

The compound has been assessed for its ability to bind to different receptors, which could imply therapeutic potential in areas such as:

- Neurotransmitter Receptors : Possible implications in modulating neurotransmission.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that the compound inhibits specific proteases involved in cancer progression. |

| Johnson et al. (2024) | Found that (1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride binds effectively to dopamine receptors, suggesting potential neuropharmacological applications. |

| Lee et al. (2022) | Investigated the compound's effects on cell proliferation in vitro, showing a significant reduction in growth rates of certain cancer cell lines. |

Applications in Research

The compound is utilized in various fields:

- Pharmaceutical Development : Investigated for potential therapeutic applications targeting neurological disorders and cancer.

- Materials Science : Used as a precursor in synthesizing silicon-containing polymers and materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.